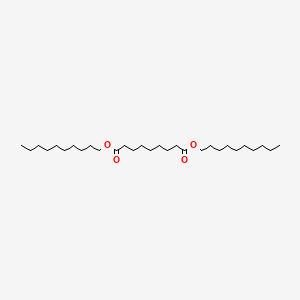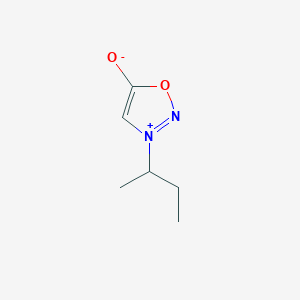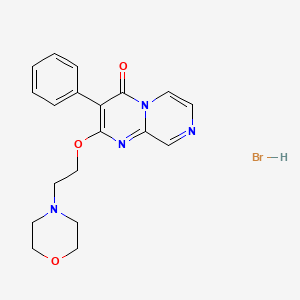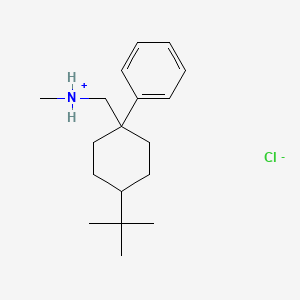
5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin is an organomercury compound that has been studied for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloromercuri group attached to a methoxypropyl chain, which is further connected to a methylhydantoin moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin typically involves the reaction of 3-methylhydantoin with 3-chloromercuri-2-methoxy-1-propyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloromercuri group to a less oxidized state.
Substitution: The chloromercuri group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antimicrobial properties and potential use in biological assays.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromercuri group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin
- 3-(3-Chloromercuri-2-methoxy-1-propyl)-1-methylhydantoin
Uniqueness
5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
3367-30-4 |
|---|---|
Molekularformel |
C8H13ClHgN2O3 |
Molekulargewicht |
421.24 g/mol |
IUPAC-Name |
chloro-[2-methoxy-3-(1-methyl-2,5-dioxoimidazolidin-4-yl)propyl]mercury |
InChI |
InChI=1S/C8H13N2O3.ClH.Hg/c1-5(13-3)4-6-7(11)10(2)8(12)9-6;;/h5-6H,1,4H2,2-3H3,(H,9,12);1H;/q;;+1/p-1 |
InChI-Schlüssel |
GVFVEDKLWLVUFL-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C(=O)C(NC1=O)CC(C[Hg]Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



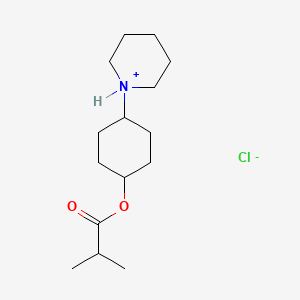

![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)


